Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of a pyridine precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in other substituents.
Pyridine Derivatives: Various pyridine derivatives with different functional groups exhibit unique properties.
Uniqueness: Methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl 6-acetyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)7-3-6(10(11,12)13)4-8(14-7)9(16)17-2/h3-4H,1-2H3 |
InChI Key |
XUOAKWABDLCGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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